
5-Chloro-1-methyl-benzoimidazole
Overview
Description
5-Chloro-1-methyl-benzoimidazole is a heterocyclic aromatic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring system. The compound features a chlorine atom at position 5 and a methyl group at position 1 of the benzimidazole scaffold. Benzimidazole derivatives are widely studied for their pharmacological and chemical properties, including antibacterial, anticancer, and enzyme inhibitory activities . The methyl group at position 1 and chloro substituent at position 5 likely influence its electronic properties, solubility, and biological interactions, as seen in related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-benzoimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with chloroacetic acid, followed by cyclization under acidic conditions. Another approach involves the reaction of o-phenylenediamine with chloroformic acid derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include 5-amino-1-methyl-benzoimidazole and 5-thio-1-methyl-benzoimidazole.
Oxidation Reactions: Products include 5-chloro-1-formyl-benzoimidazole and 5-chloro-1-carboxy-benzoimidazole.
Reduction Reactions: Products include 5-chloro-1-methyl-dihydrobenzoimidazole.
Scientific Research Applications
Chemical Synthesis
5-Chloro-1-methyl-benzimidazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the introduction of various functional groups, making it versatile for creating derivatives with enhanced properties.
Table 1: Synthesis Yields of Derivatives
Compound | Yield (%) | Method |
---|---|---|
4a | 40 | Conventional |
4b | 70 | Microwave irradiation |
4c | 99 | Microwave irradiation |
Antimicrobial Properties
Research indicates that 5-Chloro-1-methyl-benzimidazole and its derivatives exhibit significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacterial and fungal strains.
Table 2: Antimicrobial Activity of Selected Derivatives
Compound | Target Pathogen | MIC (μg/mL) | Standard (Ciprofloxacin) |
---|---|---|---|
4k | Escherichia coli | 2 | 8 |
4b | Staphylococcus aureus (MSSA) | 4 | 16 |
4k | Candida albicans | 8 | 4 |
These results demonstrate that certain derivatives possess broad-spectrum antimicrobial potential, comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.
Table 3: Anticancer Activity Against Cell Lines
Compound | Cell Line | IC50 (μg/mL) | Reference Drug (Paclitaxel) |
---|---|---|---|
4d | MCF-7 | 5.12 | 6.13 |
4b | A549 | 10.28 | 5.00 |
The data suggest that several derivatives are comparable to established chemotherapeutic agents, highlighting their potential for further development in cancer therapy.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A derivative was tested against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition compared to traditional antibiotics.
- Case Study on Anticancer Activity : In vivo studies indicated that treatment with selected benzimidazole derivatives resulted in reduced tumor growth in xenograft models.
Industrial Applications
Beyond biological applications, 5-Chloro-1-methyl-benzimidazole is utilized in the production of dyes, pigments, and corrosion inhibitors, showcasing its versatility in industrial chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-benzoimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to the active sites of enzymes, inhibiting their activity. The chlorine atom and the methyl group play crucial roles in enhancing the binding affinity and specificity of the compound. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 1
Modifications at position 1 significantly alter physical and chemical properties:
Key Observations :
- Ethyl vs.
- Methoxy Group : Introduces polarity, affecting solubility and reactivity in synthetic pathways .
Substituent Variations at Position 2
Position 2 modifications impact electronic distribution and biological activity:
Key Observations :
Key Observations :
- Chloro Substituent : Enhances electron-withdrawing effects, improving binding to biological targets like enzymes .
- Hybrid Structures : Combining benzimidazole with isoxazole (e.g., Entry 23b) broadens pharmacological scope .
Physical and Spectral Data Comparison
Critical spectral and physical properties from evidence:
Key Observations :
Biological Activity
5-Chloro-1-methyl-benzoimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The following sections will detail the compound's mechanisms of action, relevant case studies, and a summary of research findings.
This compound is characterized by the presence of a chlorine atom and a methyl group on the benzimidazole ring, which plays a crucial role in its biological activity. The compound primarily acts through:
- Enzyme Inhibition : It binds to the active sites of various enzymes, inhibiting their activity and disrupting metabolic processes.
- Antimicrobial Activity : It has demonstrated potential against various bacterial strains and fungi, likely through mechanisms that involve disrupting cell membrane integrity and inhibiting DNA synthesis.
- Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Summary of Mechanisms
Mechanism | Description |
---|---|
Enzyme Inhibition | Binds to active sites, inhibiting enzyme function |
Antimicrobial Activity | Disrupts cell membranes and inhibits DNA synthesis |
Anticancer Effects | Induces apoptosis through interference with signaling pathways |
Antimicrobial Activity
Research has shown that this compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial effects of this compound against several bacterial strains:
Bacterial Strain | MIC (µg/mL) | Effectiveness |
---|---|---|
Methicillin-susceptible S. aureus (MSSA) | 32 | Moderate |
Methicillin-resistant S. aureus (MRSA) | 16 | High |
Escherichia coli | 64 | Moderate |
Pseudomonas aeruginosa | 128 | Low |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce cytotoxic effects on cancer cell lines, particularly prostate cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies using the MTT assay revealed the following IC50 values for this compound:
Cell Line | IC50 (µg/mL) | Effectiveness |
---|---|---|
PC3 (Prostate Cancer) | 94.48 | High |
WRL-68 (Normal Cells) | 213.6 | Low |
Comparative Analysis with Similar Compounds
When comparing this compound with similar benzimidazole derivatives, it is evident that structural modifications significantly influence biological activity.
Comparison Table
Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
---|---|---|
This compound | MSSA: 32 µg/mL | PC3: 94.48 µg/mL |
5-Chloro-2-methyl-benzoimidazole | MSSA: 16 µg/mL | PC3: 120 µg/mL |
5-Bromo-1-methyl-benzoimidazole | MSSA: 64 µg/mL | PC3: 150 µg/mL |
Q & A
Basic Research Questions
Q. What are established synthetic routes for 5-Chloro-1-methyl-benzimidazole, and how can purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-chloro-1,2-phenylenediamine and acetic acid derivatives under acidic conditions. For example, cyclization using polyphosphoric acid (PPA) at 120–140°C yields the benzimidazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol improves purity. Structural validation requires multi-spectral analysis:
- IR spectroscopy to confirm N–H and C–Cl stretches (~3100 cm⁻¹ and ~700 cm⁻¹, respectively) .
- ¹H/¹³C NMR to verify methyl (–CH₃) and aromatic proton environments (e.g., deshielded protons adjacent to chlorine) .
- LCMS for molecular ion ([M+H]⁺) matching the theoretical mass .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines). Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Compare peak area reductions and degradation product formation over 1–6 months. Stability is confirmed if purity remains >95% under recommended storage (desiccated, –20°C) .
Advanced Research Questions
Q. What computational strategies predict the binding affinity of 5-Chloro-1-methyl-benzimidazole to biological targets?
- Methodological Answer : Use AutoDock Vina for molecular docking:
- Prepare the ligand (compound) and receptor (e.g., microbial enzyme) using AutoDock Tools (add charges, optimize torsion angles).
- Define a grid box around the receptor’s active site.
- Run docking with exhaustiveness = 20 for accurate sampling.
- Analyze binding modes and scores (ΔG values ≤ –7 kcal/mol indicate strong affinity). Cross-validate with MD simulations (e.g., GROMACS ) to assess stability of ligand-receptor complexes .
Q. How can crystallographic data resolve contradictions in NMR/IR structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example:
- Grow crystals via slow evaporation (solvent: DCM/hexane).
- Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Key metrics:
- R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) validate geometry .
- Compare experimental vs. calculated NMR shifts (software: GIAO/DFT ) to resolve ambiguities .
Q. What experimental designs optimize derivatives for enhanced antimicrobial activity?
- Methodological Answer : Employ a SAR-driven approach :
- Derivatization : Introduce substituents at N1 (methyl) or C5 (chlorine) positions via nucleophilic substitution or cross-coupling (e.g., Suzuki reaction).
- Bioassay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values ≤ 16 µg/mL indicate potency).
- Mechanistic studies : Perform time-kill assays and SEM imaging to observe cell membrane disruption .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 71% vs. 80%) for similar derivatives?
- Methodological Answer : Re-evaluate reaction parameters:
- Catalyst loading : Higher Pd/C ratios (5 mol%) may improve Suzuki coupling efficiency .
- Solvent polarity : Switch from DMF to DMSO to enhance intermediate solubility.
- Temperature control : Use microwave-assisted synthesis (100°C, 30 min) for higher reproducibility .
Validate via HPLC-DAD to quantify unreacted starting material and byproducts .
Properties
IUPAC Name |
5-chloro-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTVQKUFTJLEGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311263 | |
Record name | 5-chloro-1-methyl-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-36-2 | |
Record name | 5-Chloro-1-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10394-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 240754 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010394362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC240754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-1-methyl-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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